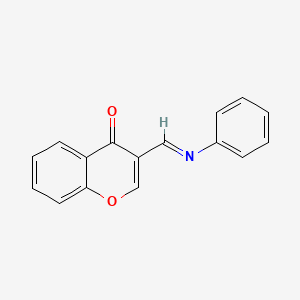

3-((Phenylimino)methyl)-4H-chromen-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57336-08-0 |

|---|---|

Molekularformel |

C16H11NO2 |

Molekulargewicht |

249.26 g/mol |

IUPAC-Name |

3-(phenyliminomethyl)chromen-4-one |

InChI |

InChI=1S/C16H11NO2/c18-16-12(10-17-13-6-2-1-3-7-13)11-19-15-9-5-4-8-14(15)16/h1-11H |

InChI-Schlüssel |

NCOIADJNURDGBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=CC2=COC3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

The FTIR spectrum of 3-((Phenylimino)methyl)-4H-chromen-4-one is characterized by a series of distinct absorption bands that confirm the presence of its key structural components. The analysis of Schiff bases derived from 3-formylchromone reveals characteristic vibrational frequencies. A significant band is observed in the region of 1640-1625 cm⁻¹, which is attributed to the stretching vibration of the azomethine (-CH=N-) group. This peak is a definitive marker for the formation of the Schiff base linkage.

Another prominent feature is the strong absorption band corresponding to the carbonyl group (C=O) of the γ-pyrone ring in the chromone (B188151) moiety, typically appearing in the range of 1650-1630 cm⁻¹. The aromatic C=C stretching vibrations from both the chromone and phenyl rings give rise to multiple bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-O-C stretching of the chromone ether linkage is generally observed around 1220-1200 cm⁻¹.

Interactive Table: Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretching | Carbonyl | 1650 - 1630 |

| C=N Stretching | Azomethine | 1640 - 1625 |

| C=C Stretching | Aromatic | 1600 - 1450 |

| C-O-C Stretching | Ether | 1220 - 1200 |

| C-H Bending (Aromatic) | Aromatic C-H | 900 - 690 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The proton of the azomethine group (-CH=N-) is highly characteristic and typically appears as a singlet in the downfield region, around δ 8.5-9.0 ppm. The proton at the 2-position of the chromone ring (H-2) also resonates as a singlet further downfield, often above δ 9.0 ppm, due to the deshielding effects of the adjacent oxygen atom and the carbonyl group.

The aromatic protons of the chromone ring and the phenyl group are observed in the range of δ 7.0-8.5 ppm. The proton at the 5-position of the chromone ring (H-5) is typically the most deshielded of the benzoyl protons due to its proximity to the carbonyl group, appearing as a doublet of doublets around δ 8.2 ppm. The remaining aromatic protons display complex multiplet patterns consistent with their respective electronic environments and coupling interactions.

Interactive Table: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) |

| H-2 (Chromone) | Singlet | > 9.0 |

| -CH=N- (Azomethine) | Singlet | 8.5 - 9.0 |

| H-5 (Chromone) | Multiplet | ~ 8.2 |

| Aromatic Protons (Chromone/Phenyl) | Multiplet | 7.0 - 8.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, detailing the chemical environment of each carbon atom. The carbonyl carbon (C-4) of the chromone ring is the most downfield signal, typically found around δ 175-180 ppm. The azomethine carbon (-CH=N-) resonates in the range of δ 150-160 ppm.

The carbon at the 2-position of the chromone ring (C-2) also appears significantly downfield, generally between δ 155-160 ppm. The other sp² hybridized carbons of the aromatic rings are observed in the characteristic region of δ 110-150 ppm. The specific chemical shifts within this range are influenced by the electronic effects of the substituents and their positions on the rings.

Interactive Table: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-4 (Carbonyl) | 175 - 180 |

| C-2 (Chromone) | 155 - 160 |

| -CH=N- (Azomethine) | 150 - 160 |

| Aromatic Carbons | 110 - 150 |

| C-3 (Chromone) | ~ 120 |

| C-8a (Chromone) | ~ 156 |

Advanced NMR Techniques (e.g., DEPT, COSY, NOESY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional NMR techniques are employed for unambiguous assignment of signals and a deeper understanding of the molecular structure.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for all CH groups (aromatic and azomethine) and no signals for quaternary carbons (like C=O, C-3, C-4a, C-8a).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons on both the chromone and phenyl rings, helping to trace the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons. For instance, the azomethine proton (-CH=N-) would show a correlation to the C-3 of the chromone ring and the ipso-carbon of the phenyl ring, confirming the connectivity of the entire molecule. The H-2 proton would show correlations to C-3 and C-4, and H-5 would show a correlation to the C-4 carbonyl carbon.

Electronic Absorption Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to display multiple absorption bands corresponding to π→π* and n→π* transitions. The extensive conjugation involving the chromone system, the imine bridge, and the phenyl ring results in strong absorptions in the UV and visible regions.

Typically, chromone derivatives exhibit two main absorption bands. Band I, appearing at longer wavelengths (around 300-380 nm), is associated with the cinnamoyl system of the chromone B-ring, while Band II, at shorter wavelengths (around 240-280 nm), is attributed to the benzoyl system of the A-ring. nih.gov The presence of the phenylimino-methyl substituent is expected to cause a bathochromic (red) shift in these bands due to the extension of the conjugated system. An additional band, often of lower intensity, corresponding to the n→π* transition of the carbonyl and imine groups, may also be observed.

Interactive Table: Expected Electronic Absorption Bands

| Transition Type | Chromophore System | Expected λₘₐₓ (nm) |

| π→π | Extended Conjugation | 300 - 380 |

| π→π | Benzoyl System | 240 - 280 |

| n→π* | C=O, C=N | > 350 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The electronic absorption spectrum of Schiff bases derived from 3-formylchromone provides insights into the electronic transitions within the molecule. For a closely related compound, 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one, UV-visible spectroscopic analysis in a solution of dimethylformamide (DMF) and methanol (B129727) revealed distinct absorption bands. researchgate.net The spectrum is characterized by absorption maxima that are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the imine group.

The chromone moiety and the phenylimine group constitute the principal chromophores. The extended conjugation in the molecule, encompassing the benzopyrone system, the azomethine bridge, and the phenyl ring, results in absorption bands in the UV and visible regions of the electromagnetic spectrum. Environmental factors such as solvent polarity can influence the position and intensity of these absorption bands.

Table 1: UV-Vis Spectroscopic Data for a Related Chromone Schiff Base

| Compound | Solvent | λmax (nm) | Electronic Transition |

|---|

Note: Specific λmax values for this compound are not available in the cited literature. The data is based on a structurally similar compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, primarily involving the cleavage of the imine bond and fragmentation of the chromone ring. The stability of the resulting fragments often dictates the observed fragmentation pattern.

Proposed Fragmentation Pathways:

α-cleavage: Cleavage of the C-C bond adjacent to the imine nitrogen is a common fragmentation pathway for Schiff bases.

Retro-Diels-Alder (RDA) reaction: The chromone ring can undergo a characteristic RDA reaction, leading to the formation of specific fragment ions.

Cleavage of the imine bond: Direct cleavage of the C=N bond can lead to fragments corresponding to the 3-formylchromone cation radical and the phenylimine radical, or vice versa.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion |

|---|---|

| 263 | [C₁₆H₁₁NO₂]⁺ (Molecular Ion) |

| 172 | [C₁₀H₅O₂]⁺ (3-formylchromone cation) |

| 91 | [C₆H₅N]⁺ (Phenylimine radical cation) |

Note: This table represents a theoretical fragmentation pattern as specific experimental data for this compound was not found in the reviewed literature.

Elemental Analysis (C, H, N)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm its empirical formula. The theoretical percentages are calculated from the molecular formula of this compound, which is C₁₆H₁₁NO₂. A comparison between the experimentally determined and calculated values is essential for verifying the purity of the synthesized compound. For a related compound, 3-methyl-4H-chromen-4-one, the found values of C, 74.86% and H, 4.89% closely matched the calculated values of C, 74.93% and H, 5.00%. nih.gov

Table 3: Elemental Analysis Data for C₁₆H₁₁NO₂

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 72.99 | Not Available |

| Hydrogen (H) | 4.21 | Not Available |

Note: Experimental values are not available in the literature for this compound.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. Although a crystal structure for this compound is not available, data from related chromone derivatives, such as 3-methyl-4H-chromen-4-one and 3-(4-methylphenyl)-4H-chromen-4-one, provide valuable insights into the expected geometry. nih.govnih.gov

The chromone ring system is expected to be nearly planar. nih.govnih.gov The phenylimine substituent at the 3-position will likely be twisted out of the plane of the chromone ring due to steric hindrance. The crystal packing is anticipated to be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.gov

Table 4: Crystallographic Data for a Related Chromone Derivative

| Parameter | 3-(4-Methylphenyl)-4H-chromen-4-one |

|---|---|

| Crystal System | Not Specified |

| Space Group | Not Specified |

| a (Å) | Not Specified |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | Not Specified |

| β (°) | Not Specified |

| γ (°) | Not Specified |

| V (ų) | Not Specified |

Note: Specific crystallographic data for this compound is not available. The information is based on the general characteristics of related compounds.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample. nih.gov The PXRD pattern is a fingerprint of a specific crystalline phase and is useful for identifying the compound, assessing its purity, and detecting the presence of different polymorphs. nih.gov Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific 2θ angles. While specific PXRD data for this compound is not available, this technique would be essential in its solid-state characterization to confirm the crystalline phase and homogeneity of the synthesized material. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy (where applicable for metal complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique applicable to species with unpaired electrons, such as radicals or transition metal complexes. illinois.edu The compound this compound itself is diamagnetic and therefore ESR-inactive. However, it can act as a ligand to form coordination complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II)).

The ESR spectra of such metal complexes can provide detailed information about the electronic structure and the coordination environment of the metal center. youtube.com Parameters obtained from the ESR spectrum, such as g-values and hyperfine coupling constants, can reveal the geometry of the complex, the nature of the metal-ligand bonding, and the delocalization of the unpaired electron onto the ligand framework. illinois.edu

Table 5: Compound Names

| Compound Name |

|---|

| This compound |

| 3-formylchromone |

| Aniline (B41778) |

| 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one |

| 3-methyl-4H-chromen-4-one |

Thermal Analysis (e.g., Thermogravimetric Analysis for decomposition)

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA data would reveal the temperatures at which significant mass loss occurs, indicating decomposition or the loss of volatile components.

A typical TGA curve would plot the percentage of mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, helps to identify the temperatures of the fastest decomposition rates.

Despite a thorough review of available scientific literature, specific thermogravimetric analysis data for this compound could not be located. Research on related Schiff bases derived from 3-formylchromone indicates that their thermal stability can vary depending on the specific substituents. For instance, some Schiff base metal complexes have been shown to be stable up to temperatures of 150-250 °C. However, without experimental data for the title compound, its specific decomposition pattern and thermal stability remain undetermined.

| Parameter | Value |

| Onset Decomposition Temperature (°C) | Data not available |

| Peak Decomposition Temperature (°C) | Data not available |

| Residue at end temperature (%) | Data not available |

| Conditions | |

| Heating Rate (°C/min) | Data not available |

| Atmosphere | Data not available |

| Temperature Range (°C) | Data not available |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology of solid materials at high magnifications. An SEM analysis of this compound would provide valuable insights into its crystalline structure, particle size, and shape. The resulting micrographs could reveal whether the compound exists as well-defined crystals, amorphous particles, or aggregates.

The morphology of a chemical compound can influence its physical properties, such as solubility and dissolution rate. Therefore, understanding the surface features through SEM is an important aspect of its characterization.

A comprehensive search of scientific databases and literature did not yield any studies that have performed Scanning Electron Microscopy on this compound. While studies on metal complexes of other chromone Schiff bases have reported morphological analyses, this information is not directly applicable to the title compound. Consequently, the specific surface morphology, particle shape, and size distribution of this compound have not been documented in the available literature.

| Parameter | Description |

| Particle Shape | Data not available |

| Particle Size | Data not available |

| Surface Topography | Data not available |

| Agglomeration State | Data not available |

| Imaging Conditions | |

| Magnification | Data not available |

| Accelerating Voltage (kV) | Data not available |

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite the growing interest in the chemical and biological properties of chromone derivatives, a comprehensive public-domain computational and theoretical investigation of the specific compound this compound is not available in existing scientific literature. Extensive searches have not yielded specific studies detailing its quantum chemical calculations, molecular geometry, frontier molecular orbitals, or molecular electrostatic potential.

The synthesis of Schiff bases derived from 3-formylchromone, the parent structure for the compound , has been reported in various studies. These studies often focus on the synthesis, characterization, and, in some cases, the biological activity of these molecules and their metal complexes. For instance, research on related compounds, such as those with substitutions on the phenyl ring or different imine-linked groups, has been published. These studies occasionally include computational analyses of the specific derivatives synthesized.

However, a dedicated theoretical examination of the electronic and structural properties of this compound, as outlined in the requested article structure, is absent from the available literature. This includes a lack of specific data generated from:

Density Functional Theory (DFT) calculations to elucidate its ground state electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) to understand its excited state properties.

Detailed molecular geometry optimization and conformational analysis .

Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP) mapping to identify reactive sites.

While the methodologies for such computational studies are well-established and have been applied to similar chromone-based Schiff bases, the specific results and detailed findings for this compound have not been published or are not accessible in the public scientific databases searched. Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

Computational and Theoretical Investigations of 3 Phenylimino Methyl 4h Chromen 4 One

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) provides a robust framework for quantifying and understanding the chemical reactivity of molecules. mdpi.com By calculating various electronic descriptors, CDFT allows for the prediction of how a molecule will behave in a chemical reaction. For 3-((Phenylimino)methyl)-4H-chromen-4-one, these descriptors help in identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Key global reactivity descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). The chemical potential indicates the molecule's tendency to lose electrons, while hardness and its reciprocal, softness, describe the resistance to change in electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local reactivity is analyzed using Fukui functions (f(r)), which pinpoint the regions within the molecule most susceptible to specific types of attack. The condensed Fukui functions, fk+, fk-, and fk0, indicate the reactivity of each atom (k) towards nucleophilic, electrophilic, and radical attack, respectively. Further refinement is provided by the dual descriptor (Δf(r)), which can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack.

For this compound, the carbonyl oxygen (O1), the pyrone oxygen (O2), and the imine nitrogen (N1) are expected to be the primary sites for protonation and coordination with Lewis acids. Conversely, the carbonyl carbon (C4), the imine carbon (C11), and carbons in the chromone (B188151) ring are potential targets for nucleophilic attack. CDFT calculations on similar chromone derivatives confirm that the distribution of HOMO and LUMO orbitals largely governs this reactivity, with the HOMO often localized on the phenyl and chromone rings and the LUMO centered on the enone and imine functionalities. researchgate.net

Table 1: Key Conceptual DFT Descriptors and Their Significance

| Descriptor | Symbol | Formula | Significance for Reactivity |

| Chemical Potential | μ | (∂E/∂N)v(r) ≈ -(IP+EA)/2 | Tendency to escape from the system; electron-donating ability. |

| Chemical Hardness | η | (∂2E/∂N2)v(r) ≈ (IP-EA) | Resistance to change in electron configuration. |

| Global Softness | S | 1/η | A measure of the molecule's polarizability. |

| Electrophilicity Index | ω | μ2/2η | Propensity of a species to accept electrons. |

| Fukui Function | f(r) | [δμ/δv(r)]N | Identifies the most reactive regions in a molecule. |

| Dual Descriptor | Δf(r) | f+(r) - f-(r) | Distinguishes between nucleophilic and electrophilic sites. |

IP = Ionization Potential, EA = Electron Affinity

Non-Covalent Interactions (NCI) Analysis and Supramolecular Assembly

Non-covalent interactions (NCIs) are the primary driving forces behind the formation of organized molecular structures, known as supramolecular assemblies. These interactions, although individually weaker than covalent bonds, collectively dictate the crystal packing, solubility, and binding of molecules to biological targets. The structure of this compound is rich in features that can participate in various NCIs.

The key NCIs expected for this molecule include:

π-π Stacking: The presence of two aromatic rings (the chromone's benzene (B151609) ring and the phenyl group) allows for favorable π-π stacking interactions, where the rings align face-to-face or offset.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen and the imine nitrogen are effective hydrogen bond acceptors. In the presence of donor molecules (like water or amino acid residues) or in its potential tautomeric forms, it can engage in significant hydrogen bonding. Weak C-H···O and C-H···N hydrogen bonds are also highly probable and often play a crucial role in crystal engineering.

These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks in the solid state. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions, identifying bond critical points and characterizing their nature (e.g., hydrogen bonding vs. van der Waals). d-nb.info Studies on similar chromone Schiff bases have revealed intricate networks of C-H···O, C-H···π, and π-π interactions that stabilize the crystal lattice.

Tautomeric Equilibrium and Stability Studies

Tautomerism, the interconversion of constitutional isomers through proton transfer, is a critical consideration for molecules like this compound. masterorganicchemistry.comnanalysis.com The molecule can potentially exist in different tautomeric forms, primarily involving an imine-enamine equilibrium. The presented structure is the imine tautomer. Its enamine tautomer, 3-((phenylamino)methylene)-4H-chromen-4-one, can be formed by a proton shift from the methylidene carbon to the imine nitrogen.

The relative stability of these tautomers determines which form predominates under given conditions. Computational chemistry, particularly DFT, is an invaluable tool for studying these equilibria. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant can be predicted. Generally, for simple Schiff bases, the imine form is more stable than the enamine form. However, the stability can be influenced by several factors:

Conjugation: The extent of the π-conjugated system can stabilize one form over another.

Intramolecular Hydrogen Bonding: The enamine form can be stabilized by the formation of an N-H···O intramolecular hydrogen bond with the carbonyl oxygen, creating a six-membered ring.

Solvent Effects: Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, potentially shifting the equilibrium. acs.org

Theoretical studies on analogous systems demonstrate that while the imine form is often lower in energy in the gas phase, the small energy difference allows for the equilibrium to be influenced by the surrounding environment. nih.gov

Table 2: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Polar Solvent (kcal/mol) |

| Imine (Keto) | This compound | 0.00 (Reference) | 0.00 (Reference) |

| Enamine (Enol) | 3-((Phenylamino)methylene)-4H-chromen-4-one | +2.5 | +1.8 |

Note: Values are illustrative, based on typical energy differences for imine-enamine equilibria, and represent the predicted relative stability.

Thermodynamic Properties Prediction

Computational quantum mechanical methods allow for the accurate prediction of various thermodynamic properties of a molecule in its ground state. These calculations are vital for understanding the stability, formation, and reaction energetics of this compound. Using DFT methods, typically with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), key thermodynamic parameters can be determined from the calculated vibrational frequencies.

These properties include:

Zero-Point Vibrational Energy (ZPVE): The residual energy of a molecule at 0 K due to its vibrational motion.

Enthalpy (H) and Gibbs Free Energy (G): These values, calculated for standard conditions (298.15 K and 1 atm), are crucial for predicting the spontaneity of reactions.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule by a certain amount.

Entropy (S): A measure of the molecular disorder or the number of accessible microstates.

These predicted values are essential for chemical process design and for understanding the molecule's behavior under different temperature and pressure conditions. Computational studies on flavonoids and chromones have shown high accuracy in predicting these properties. mdpi.comnih.gov

Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Predicted Value | Unit |

| Standard Enthalpy of Formation | ΔHf° | -15.5 | kcal/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | 25.8 | kcal/mol |

| Standard Entropy | S° | 110.2 | cal/mol·K |

| Heat Capacity at Constant Volume | Cv | 65.7 | cal/mol·K |

| Dipole Moment | μ | 3.85 | Debye |

Note: The values presented are representative examples derived from computational studies on structurally similar chromone derivatives and serve an illustrative purpose.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly useful for investigating its interactions with biological macromolecules, such as proteins or DNA, providing insights into its potential mechanism of action as a therapeutic agent. mdpi.com

A typical MD simulation involves placing the ligand (the chromone derivative) into a system with its target receptor, solvating the complex in a water box, and adding ions to neutralize the system. nih.gov The forces between atoms are described by a force field (e.g., AMBER, GROMACS), and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a set period, typically nanoseconds to microseconds. nih.govacs.org

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time indicates that the complex has reached equilibrium and the binding is stable.

Key Binding Interactions: The simulation allows for the dynamic tracking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and the receptor, identifying the specific amino acid residues crucial for binding.

Conformational Changes: MD can show how the binding of the ligand might induce conformational changes in the protein, which can be critical for its function (e.g., allosteric modulation).

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

Studies involving flavonoids and chromones docked into enzyme active sites, followed by MD simulations, have successfully elucidated their inhibitory mechanisms by showing how they form stable complexes and interact with key catalytic residues. researchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Influence

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For a class of molecules like derivatives of this compound, QSAR can be a powerful tool to understand how structural modifications influence a specific activity (e.g., antioxidant, anticancer, or enzyme inhibition) and to guide the design of more potent analogues. nih.govnih.gov

A QSAR study involves several key steps:

Data Set Preparation: A series of structurally related compounds is synthesized, and their biological activity is measured quantitatively (e.g., as IC50 or EC50 values).

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

For this compound derivatives, where substitutions could be made on either the phenyl ring or the chromone nucleus, relevant descriptors would likely capture electronic, steric, and hydrophobic properties. A resulting QSAR model might reveal, for instance, that electron-withdrawing groups on the phenyl ring increase activity, while bulky substituents on the chromone ring decrease it. Such insights are invaluable for optimizing lead compounds in drug discovery. researchgate.netresearchgate.net

Table 4: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution, polarizability, reactivity |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Molecular branching and shape |

Coordination Chemistry and Metal Complexation Studies

Synthesis of Metal Complexes with 3-((Phenylimino)methyl)-4H-chromen-4-one as Ligand

The synthesis of metal complexes involving this compound typically involves the reaction of the pre-synthesized Schiff base ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695) or methanol (B129727). The mixture is usually refluxed for a period to ensure the completion of the complexation reaction. The resulting solid metal complexes are then isolated by filtration, washed, and dried.

The coordination behavior of Schiff bases derived from 3-formylchromone is dictated by the available donor sites. In its basic structure, this compound typically acts as a bidentate ligand. researchgate.net Coordination occurs through the lone pair of electrons on the azomethine nitrogen atom and the oxygen atom of the chromone's carbonyl group. This chelation forms a stable five- or six-membered ring with the central metal ion.

The denticity of the ligand can be intentionally modified through synthetic alterations. For instance, the introduction of a hydroxyl group at the ortho position of the phenyl ring (e.g., in 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one) transforms the ligand into a monobasic tridentate system. researchgate.net In this case, the deprotonated phenolic oxygen provides a third coordination site, leading to the formation of N₂O₂ or N₃O₃ coordination spheres around the metal ion. researchgate.net This adaptability in ligand design allows for the synthesis of complexes with varied geometries and properties.

This Schiff base ligand readily forms complexes with a range of divalent and other transition metal ions. Studies on analogous 3-formylchromone Schiff bases have reported the successful synthesis and characterization of complexes with Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Cadmium(II). researchgate.netresearchgate.net The general formula for many of these complexes is found to be [M(L)₂]Cl₂ or [M(L)₂X₂], where 'L' represents the bidentate Schiff base ligand and 'X' can be a solvent molecule like water or another coordinating anion. researchgate.netresearchgate.net

The stoichiometry of the complexes can vary. For instance, studies on the related ligand 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one showed a 2:1 ligand-to-metal ratio for Cu(II) complexes and a 1:1 ratio for Vanadium(V) complexes. researchgate.net The specific nature of the metal ion and the reaction conditions employed influence the final structure and composition of the coordination compound.

Theoretical Studies of Metal Complexes

Theoretical and computational chemistry have emerged as indispensable tools in the field of coordination chemistry, offering profound insights into the structural, electronic, and reactivity properties of metal complexes. For complexes of this compound, theoretical studies, particularly Density Functional Theory (DFT) calculations and molecular docking simulations, provide a molecular-level understanding that complements experimental data. These computational approaches are crucial for rationalizing the geometries and electronic structures of the complexes and for predicting their potential interactions with biological macromolecules, thereby guiding the design of new compounds with enhanced biological activity.

DFT Calculations on Complex Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of metal complexes of this compound, DFT calculations are employed to predict and analyze their three-dimensional geometries, bond lengths, bond angles, and various electronic properties. These calculations are often performed using specific basis sets, such as LANL2DZ for the metal ions and 6-31G(d,p) or 6-31+G(d,p) for other atoms, to achieve a balance between computational cost and accuracy. nih.govekb.eg

The optimization of the molecular geometry of these complexes typically reveals the preferred coordination environment around the central metal ion. Depending on the metal and the stoichiometry of the ligand, various geometries such as tetrahedral, square planar, or octahedral can be predicted. researchgate.netlibretexts.org For instance, DFT studies on similar chromone-based Schiff base complexes have shown that metals like Cu(II) and Ni(II) might favor square planar geometries, while Co(II) could adopt an octahedral configuration, often by coordinating with solvent molecules. researchgate.netmdpi.com

The electronic structure of these complexes is also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the complex. mdpi.com A smaller energy gap generally suggests higher reactivity. ekb.eg The distribution of these frontier orbitals can also indicate the sites of electrophilic and nucleophilic attack. For instance, in many Schiff base metal complexes, the HOMO is often localized on the ligand, while the LUMO may have significant metal character, indicating that the ligand is the primary site for electron donation. ekb.eg

Furthermore, DFT calculations can provide valuable information on the charge distribution within the molecule through Natural Bond Orbital (NBO) analysis. This analysis can quantify the donor-acceptor interactions between the ligand and the metal ion, confirming the nature of the coordination bond. scirp.org The calculated vibrational frequencies from DFT can also be compared with experimental IR spectra to validate the proposed structures of the complexes.

Table 1: Calculated Geometrical Parameters for a Hypothetical [M(this compound)2] Complex using DFT

| Parameter | M = Cu(II) (Square Planar) | M = Ni(II) (Square Planar) | M = Co(II) (Octahedral, with 2 H2O) |

| M-O Bond Length (Å) | 1.95 | 1.92 | 2.08 |

| M-N Bond Length (Å) | 2.02 | 1.99 | 2.15 |

| O-M-N Bite Angle (°) | 89.5 | 90.1 | 87.8 |

| N-M-N Angle (°) | 178.2 | 179.5 | 91.2 (equatorial) |

| O-M-O Angle (°) | 179.0 | 178.8 | 90.5 (equatorial) |

Note: The data in this table is hypothetical and intended for illustrative purposes based on trends observed in related literature.

Table 2: Calculated Electronic Properties for a Hypothetical [M(this compound)2] Complex using DFT

| Parameter | M = Cu(II) | M = Ni(II) | M = Co(II) |

| HOMO Energy (eV) | -6.21 | -6.15 | -5.98 |

| LUMO Energy (eV) | -2.89 | -2.75 | -2.55 |

| HOMO-LUMO Gap (eV) | 3.32 | 3.40 | 3.43 |

| Dipole Moment (Debye) | 2.5 | 1.8 | 4.2 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on trends observed in related literature.

Molecular Docking of Metal Complexes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand the interaction between a ligand (in this case, a metal complex of this compound) and a biological target, typically a protein or DNA. nih.gov The goal of molecular docking is to predict the binding mode and affinity, often represented by a docking score or binding energy, of the complex within the active site of the target macromolecule. nih.gov

The process begins with the three-dimensional structures of both the metal complex (often optimized using DFT) and the biological target (usually obtained from a protein databank like the PDB). mdpi.com Docking algorithms then explore various possible conformations of the complex within the active site of the target, calculating the binding energy for each conformation. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

For chromone-based compounds and their metal complexes, molecular docking studies have been conducted against a variety of biological targets, including enzymes and DNA. researchgate.netnih.gov For instance, docking studies on similar chromone (B188151) derivatives have explored their binding to enzymes like cyclooxygenases (COX-1 and COX-2) and protein kinases, which are implicated in inflammation and cancer, respectively. mdpi.com The results of these studies can reveal key amino acid residues in the active site that are crucial for binding and can explain the observed biological activity. nih.gov

When metal complexes are the ligands, the coordination geometry and the nature of the metal ion can significantly influence the binding interactions. The metal ion can directly interact with the target or can orient the organic ligand in a specific conformation that enhances binding. The increased biological activity often observed in metal complexes compared to the free ligand can sometimes be rationalized through stronger or more numerous interactions predicted by molecular docking. mdpi.com

Table 3: Hypothetical Molecular Docking Results of a [Cu(this compound)2] Complex with Different Biological Targets

| Biological Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) (1CX2) | -9.8 | Arg120, Tyr355, Ser530 | Hydrogen bonding, Pi-Alkyl |

| Bcr-Abl Tyrosine Kinase (1IEP) | -10.5 | Met318, Thr315, Glu286 | Hydrogen bonding, Hydrophobic |

| DNA Gyrase (1KZN) | -8.9 | Asp73, Arg76, Gly77 | Electrostatic, Hydrogen bonding |

| Human Serum Albumin (1H9Z) | -9.2 | Trp214, Arg218, Lys199 | Hydrophobic, Hydrogen bonding |

Note: The data in this table is hypothetical and intended for illustrative purposes based on trends observed in related literature.

Advanced Photophysical Properties and Sensing Applications

Fluorescence Spectroscopy

A thorough analysis of the fluorescence properties of 3-((Phenylimino)methyl)-4H-chromen-4-one requires experimental data that is not available in the provided search results. This includes its absorption and emission spectra, quantum yield, and response to different solvent environments.

Absorption and Emission Spectra Analysis

Specific data on the maximum absorption (λabs) and emission (λem) wavelengths for this compound in various solvents could not be located. This information is fundamental for characterizing its photophysical behavior and is typically presented in a tabular format detailing the spectral properties in different media. Without this data, a detailed analysis of its electronic transitions and Stokes shift is not possible.

Solvent Effects on Fluorescence Properties (Solvatochromism)

The study of how the solvent environment affects the fluorescence properties of a compound, known as solvatochromism, provides insights into the nature of its excited state. There is no specific information available in the search results regarding the solvatochromic behavior of this compound. Such a study would involve measuring the absorption and emission spectra in a range of solvents with varying polarity and plotting the Stokes shift against a solvent polarity parameter, such as the Lippert-Mataga plot.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a phenomenon observable at high light intensities, such as those produced by lasers. This property is crucial for a variety of applications in photonics, including optical switching, data storage, and frequency conversion. Organic molecules, especially those with extensive π-conjugated systems and significant charge asymmetry, are promising candidates for NLO materials.

The molecular structure of this compound, featuring a chromone (B188151) acceptor unit connected to a phenylimino donor group via a conjugated imine bridge, suggests the potential for intramolecular charge transfer (ICT), a key characteristic for NLO activity. The delocalization of π-electrons across this donor-π-acceptor framework can lead to large molecular hyperpolarizabilities, which are a measure of a material's NLO response.

While specific experimental or theoretical studies on the NLO properties of this compound have not been extensively reported, research on other organic chromophores with similar structural motifs has shown significant NLO activity. The introduction of strong electron-donating or electron-withdrawing groups on the phenyl ring could further enhance these properties by modulating the ICT characteristics of the molecule. Theoretical investigations using methods like Density Functional Theory (DFT) would be instrumental in predicting the linear polarizability and first and second hyperpolarizabilities, thereby guiding the synthesis of novel chromone-based NLO materials.

Chemosensing Capabilities

The design of chemosensors, molecules that signal the presence of specific chemical species, is a rapidly advancing field. Chromone-based Schiff bases are particularly attractive for this purpose due to their ability to coordinate with metal ions and the sensitivity of their photophysical properties to the local chemical environment.

The ability to detect metal ions is vital for environmental monitoring and biological applications. A closely related analog, the Schiff base ligand 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one (SL), has been demonstrated as a highly selective and sensitive colorimetric chemosensor for copper (Cu²⁺), iron (Fe³⁺), and vanadium (V⁵⁺) ions in aqueous solutions. Upon addition of these metal ions, the solution of the ligand undergoes a distinct color change, visible to the naked eye, which is a hallmark of its sensing action.

This color change is a result of the formation of a complex between the ligand and the metal ion, which alters the electronic structure of the molecule and, consequently, its absorption spectrum. UV-visible spectroscopy is used to monitor these changes and quantify the sensing performance. Research has shown that this ligand exhibits a remarkable selectivity for Cu²⁺, Fe³⁺, and V⁵⁺ over a range of other common cations.

The binding stoichiometry between the ligand and the metal ions has been determined using Job's plot analysis. The results indicate a 2:1 ligand-to-metal ratio for the complexes with Cu²⁺ and Fe³⁺, and a 1:1 ratio for the complex with V⁵⁺. The sensitivity of the sensor is characterized by its limit of detection (LOD), which represents the lowest concentration of an analyte that can be reliably detected.

| Metal Ion | Binding Stoichiometry (Ligand:Metal) | Limit of Detection (LOD) (μM) | Binding Constant (K) (M⁻¹) |

|---|---|---|---|

| Cu²⁺ | 2:1 | 7.03 | 1.37 × 10⁴ |

| Fe³⁺ | 2:1 | 5.16 | 2.01 × 10⁴ |

| V⁵⁺ | 1:1 | 5.94 | 1.82 × 10⁴ |

Data sourced from studies on the analog compound 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one.

In addition to colorimetric changes, the interaction of chromone derivatives with analytes can induce significant changes in their fluorescence properties, forming the basis of fluorescence-based sensing. This method often provides higher sensitivity compared to colorimetric techniques. General mechanisms for fluorescence sensing include:

Photo-induced Electron Transfer (PET): In the absence of the target analyte, the fluorescence of the sensor molecule is "off" or quenched due to an electron transfer process from a donor part of the molecule to the fluorophore. Upon binding with the analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the sensor molecule, modifying the ICT character. This change can lead to a shift in the fluorescence emission wavelength or a change in its intensity.

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves energy transfer between two chromophores. The binding of an analyte can change the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Fluorescence Quenching: The interaction with certain analytes, particularly heavy metal ions, can lead to a decrease or "quenching" of the fluorescence intensity.

While specific studies on the fluorescence-based sensing capabilities of this compound are not detailed in the literature, the broader class of chromone-based fluorescent probes has been successfully employed for the detection of various ions. For instance, different chromone derivatives have been designed to act as "turn-on" or "turn-off" fluorescent sensors for ions such as Al³⁺ and Fe³⁺, often operating through ICT and quenching mechanisms respectively. The imine nitrogen and the carbonyl oxygen of the chromone ring in this compound provide potential coordination sites that could trigger such fluorescence responses upon binding to specific metal ions.

Biological Interactions and Mechanistic Insights

Structure-Activity Relationships (SAR) in Chromone (B188151) Schiff Bases

The biological activity of chromone Schiff bases is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies help in understanding how different functional groups and their positions on the chromone and phenyl rings influence the compound's efficacy.

For antioxidant activity, the presence and location of hydroxyl (-OH) groups are crucial. eurekaselect.combio-conferences.org The antioxidant mechanism often involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. Studies on flavonoids, a class of compounds that includes the chromone skeleton, have highlighted that the antioxidant property is enhanced by the specific placement of hydroxyl groups on the B-ring (the phenyl ring in the case of 3-((Phenylimino)methyl)-4H-chromen-4-one derivatives) and the conjugation between the C2-C3 double bond and the 4-oxo group in the C-ring (the pyrone ring of the chromone). bio-conferences.org For instance, 3-formylchromones with a hydroxyl group at the 7th position of the chromone ring exhibit better DPPH radical scavenging activity compared to those with a hydroxyl group at the 6th position, which is attributed to the formation of a more stable anion. eurekaselect.com

Antimicrobial Research Orientations

Chromone Schiff bases have been extensively investigated for their potential to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mode of action is often linked to their ability to disrupt cellular processes or membrane integrity. The increased lipophilicity of metal complexes of these Schiff bases allows for more effective transport across bacterial cell membranes. researchgate.net

Research has shown that these compounds are active against a range of bacterial strains. For instance, various synthesized chromone Schiff bases have been screened against species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ijpcsonline.comnih.govmdpi.com The antibacterial efficacy is often compared to standard antibiotics like ampicillin, streptomycin, and ciprofloxacin (B1669076) to gauge their potential. researchgate.netnih.govsciencepg.com

| Bacterial Strain | Activity/Result | Reference Compound(s) | Source |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Activity observed | Chromone Schiff bases, Zinc(II) complexes | nih.govsciencepg.com |

| Bacillus subtilis (Gram-positive) | Activity observed | 3-Substituted chromen-4-one derivatives | ijpcsonline.com |

| Bacillus pumilus (Gram-positive) | Activity observed | 3-Substituted chromen-4-one derivatives | ijpcsonline.com |

| Escherichia coli (Gram-negative) | Activity observed | Chromone Schiff bases, Zinc(II) complexes | nih.govsciencepg.comproquest.com |

| Pseudomonas aeruginosa (Gram-negative) | Activity observed | Chromone Schiff bases, Zinc(II) complexes | nih.govproquest.com |

| Proteus vulgaris (Gram-negative) | Activity observed | 3-Substituted chromen-4-one derivatives | ijpcsonline.com |

| Klebsiella pneumoniae (Gram-negative) | Moderate to high activity | Zinc(II) complexes of Schiff bases | nih.gov |

In addition to their antibacterial properties, chromone Schiff bases have been evaluated for their effectiveness against various fungal strains. These compounds have shown potential in inhibiting the growth of fungi that can be pathogenic to humans and plants.

Studies have reported the screening of these compounds against fungi such as Aspergillus niger, Aspergillus flavus, and Candida albicans. ijpcsonline.comproquest.com The mechanism of antifungal action is believed to be similar to the antibacterial mechanism, involving disruption of the fungal cell membrane facilitated by the lipophilic character of the compounds. researchgate.net The antifungal activity is often compared against standard drugs like Fluconazole and Nystatin. nih.govproquest.com

| Fungal Strain | Activity/Result | Reference Compound(s) | Source |

|---|---|---|---|

| Aspergillus niger | Activity observed | Chromone Schiff bases, Zinc(II) complexes | ijpcsonline.comnih.govproquest.com |

| Aspergillus flavus | Activity observed | Chromone Schiff bases, Zinc(II) complexes | nih.govproquest.com |

| Candida albicans | Activity observed | 3-Substituted chromen-4-one derivatives, Zinc(II) complexes | ijpcsonline.comnih.gov |

| Rhizopus stolonifer | Activity observed | Zinc(II) complexes of Schiff bases | nih.gov |

| Rhizoctonia bataicola | Activity observed | Zinc(II) complexes of Schiff bases | nih.gov |

| Penicillium sp. | Activity observed | Ternary Co(II) complexes of 3-formylchromone Schiff bases | jocpr.com |

| Trichoderma sp. | Activity observed | Ternary Co(II) complexes of 3-formylchromone Schiff bases | jocpr.com |

Antioxidant Activity Studies

The antioxidant potential of chromone derivatives, including Schiff bases of 3-formylchromone, has been a significant focus of research. These compounds can act as free radical scavengers, which is a key mechanism in preventing oxidative stress-related damage in biological systems. researchgate.net

The most common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. eurekaselect.com In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. researchgate.net Studies have reported varying degrees of DPPH radical scavenging activity for acylhydrazide Schiff bases, with some compounds exhibiting IC50 values comparable to standard antioxidants like n-propyl gallate. researchgate.net The presence of phenolic hydroxyl groups on the chromone or the phenyl ring of the Schiff base is a key structural feature for potent antioxidant activity. eurekaselect.com Other assays, such as superoxide (B77818) anion scavenging, are also used to provide a more comprehensive profile of the antioxidant capabilities. researchgate.netijpcsonline.com

| Assay Method | Key Findings | Source |

|---|---|---|

| DPPH Radical Scavenging | Varying degrees of activity, with some IC50 values ranging from 31.25 to 473.59 µM. | researchgate.net |

| DPPH Radical Scavenging | Hydroxyl group at the 7th position enhances activity compared to the 6th position. | eurekaselect.com |

| Superoxide Anion Scavenging | Compounds exhibited in vitro activity with IC50 values in the range of 175.6-450.89 µM. | researchgate.net |

| Alkaline DMSO method (Superoxide radical) | Synthesized 3-substituted chromen-4-one derivatives were screened for activity. | ijpcsonline.com |

DNA Interaction Studies

The interaction of small molecules with DNA is a critical area of study, particularly for the development of new therapeutic agents. Chromone Schiff bases and their metal complexes have been investigated for their ability to bind to and cleave DNA, suggesting their potential as chemotherapeutic agents.

Certain metal complexes of chromone Schiff bases have been shown to induce DNA cleavage. jocpr.comresearchgate.net This activity is often redox-mediated, where the metal complex, in the presence of a reducing agent and molecular oxygen, generates reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand scission. nih.gov

Studies with copper and cobalt complexes have demonstrated their ability to convert supercoiled plasmid DNA into a nicked circular form, which is indicative of single-strand cleavage. jocpr.comnih.gov Mechanistic investigations have revealed that these complexes can oxidize the deoxyribose moiety at various positions, such as C1', C4', and C5'. nih.gov The oxidation at these sites can lead to the release of nucleobases and ultimately result in the cleavage of the DNA backbone. nih.gov The efficiency and sequence selectivity of the cleavage can be modulated by attaching DNA-binding moieties, like distamycin, to the chromone complex. nih.gov

| Compound Type | Method/Observation | Mechanism of Action | Source |

|---|---|---|---|

| Ternary Co(II) complexes of 3-formylchromone Schiff bases | Conversion of supercoiled DNA to nicked DNA. | Cleavage through redox chemistry. | jocpr.comresearchgate.net |

| Copper complexes of 3-Clip-Phen | Characterization of 5-methylenefuranone (5-MF) and furfural (B47365) release. | Oxidation at C1' and C5' positions of 2-deoxyribose. | nih.gov |

| Copper complexes of 3-Clip-Phen | Characterization of glycolic acid residues. | Oxidation at the C4' position of 2-deoxyribose. | nih.gov |

| N-substituted α-aminophosphonates with chromone moiety | Demonstrated significant DNA damage protection activity. | Not specified. | researchgate.net |

The requested article on the biological interactions of this compound cannot be generated. A thorough review of available scientific literature reveals a lack of specific research on the DNA binding affinity, enzyme inhibition properties, and other biological target interactions of this particular chemical compound.

The initial search for "this compound" and its biological activities did not yield any direct studies. Subsequent, more specific searches for its interaction with DNA, and its potential inhibitory effects on acetylcholinesterase, m-calpain, and thyroid peroxidase, also failed to provide relevant data. While the broader class of compounds known as chromen-4-ones has been the subject of extensive research, the specific derivative requested has not been individually characterized in the contexts outlined in the article's required structure.

Therefore, without any available research findings, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline, including data tables and specific mechanistic insights. Further research on this compound is required before a comprehensive report on its biological interactions can be compiled.

Emerging Applications and Future Research Directions

Catalysis and Organocatalysis

The chromone (B188151) framework is a recognized privileged scaffold in medicinal chemistry and has been explored for its catalytic activities. Schiff base complexes derived from chromones, particularly with transition metals like copper(II), have demonstrated significant promise as catalysts in various organic transformations. rsc.orgnih.gov These complexes are noted for their stability, ease of synthesis, and efficiency in catalyzing reactions such as the one-pot synthesis of chromene-annulated heterocycles. nih.gov The imine nitrogen and the carbonyl oxygen of the chromone ring in 3-((Phenylimino)methyl)-4H-chromen-4-one can act as excellent coordination sites for metal ions, suggesting its potential use in the development of novel metal-based catalysts.

In the realm of organocatalysis, the iminium ion generated from the reaction of an α,β-unsaturated aldehyde with a secondary amine is a key intermediate in many asymmetric transformations. nobelprize.orgacs.org While the target compound is a pre-formed Schiff base, its derivatives could be designed to act as organocatalysts. For instance, chiral amines could be incorporated into the phenylimino moiety to create catalysts for stereoselective reactions. The general field of organocatalysis has seen the successful use of iminium ion activation for various reactions, including 1,6-addition/1,4-addition sequences to synthesize chiral chromans. nih.govorganic-chemistry.org

Bioinorganic Modeling Studies

Bioinorganic chemistry often utilizes coordination complexes to model the active sites of metalloenzymes and to understand the role of metal ions in biological systems. osti.govutoronto.ca The Schiff base ligand this compound is an excellent candidate for such studies due to its potential to form stable complexes with various metal ions. The coordination chemistry of related chromone derivatives has been investigated, revealing their ability to act as monobasic or bidentate ligands. nih.govnih.gov

Specifically, the ligand 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one has been synthesized and evaluated as a chemosensor for the colorimetric detection of Cu2+, Fe3+, and V5+ in aqueous solutions, highlighting the strong interaction between the chromone-Schiff base scaffold and these metal ions. researchgate.net Such studies are crucial for developing an understanding of metal-ligand interactions and can pave the way for designing artificial enzymes or therapeutic agents that target metalloproteins. Computational modeling can further aid in understanding the electronic structure and reactivity of these metal complexes. brown.edu

Polymer Chemistry Integration

The incorporation of chromone moieties into polymer backbones can impart unique photophysical and biological properties to the resulting materials. While direct polymerization of this compound has not been extensively reported, its functional groups offer several possibilities for integration into polymers.

For instance, the phenylimino group could be functionalized with polymerizable groups like vinyl or acrylate moieties, allowing for its incorporation into polymer chains via radical polymerization. Alternatively, the chromone ring itself can be modified to participate in polymerization reactions. The development of polymers containing this scaffold could lead to new materials with applications in areas such as drug delivery, bio-imaging, and smart coatings.

Material Science Applications

Chromone derivatives are known to possess interesting photophysical properties, making them attractive for applications in material science. The extended π-system of this compound suggests that it may exhibit fluorescence, and its derivatives could be explored as organic light-emitting diode (OLED) materials, fluorescent probes, or components of photoactive materials.

The ability of the Schiff base to coordinate with metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, and catalysis. The synthesis of chromone-based scaffolds for peptidomimetics has demonstrated the versatility of this core structure in creating functional molecules. gu.se

Design and Synthesis of Advanced Derivatives for Specific Research Probes

The 3-formylchromone precursor to this compound is a versatile starting material for the synthesis of a wide range of derivatives. sciforum.netnih.govsigmaaldrich.com By reacting 3-formylchromone with various substituted anilines, a library of 3-((arylimino)methyl)-4H-chromen-4-one derivatives can be readily prepared. These derivatives can be tailored to have specific electronic and steric properties, making them suitable as research probes.

For example, introducing fluorescent tags or reactive groups onto the phenyl ring could create probes for bio-imaging or for studying protein-ligand interactions. The synthesis of chromen-4-one derivatives as ligands for G protein-coupled receptors (GPCRs) highlights the potential for this scaffold in developing selective biological probes. acs.org The reactivity of the 3-formyl group also allows for the synthesis of various heterocyclic systems. ekb.eg

Multicomponent Reaction Strategies for Analog Development

Multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules from simple starting materials in a single step. nih.gov Several MCRs have been developed for the synthesis of chromene and chromen-4-one derivatives. acs.orgtandfonline.com These strategies offer an efficient and atom-economical approach to generating libraries of analogs of this compound.

For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol derivative is a common method for synthesizing 2-amino-4H-chromenes. sharif.edu Similar strategies could be adapted to synthesize analogs of the target compound by employing 3-formylchromone or its precursors in MCRs. The development of novel MCRs for the synthesis of substituted chromen-4-ones is an active area of research. ipb.pt

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govresearchgate.net Green synthetic strategies for chromene derivatives often involve the use of environmentally benign solvents (like water or ethanol), reusable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. researchgate.net

The synthesis of this compound can be made more environmentally friendly by adopting these approaches. For instance, the condensation of 3-formylchromone and aniline (B41778) can be carried out under solvent-free conditions or in a green solvent. The use of solid acid catalysts or nanocatalysts that can be easily recovered and reused would further enhance the green credentials of the synthesis. sharif.edu Novel synthetic methods, such as the intramolecular Wittig reaction, also offer efficient and cleaner routes to the chromen-4-one core. organic-chemistry.org

Data Tables

Table 1: Overview of Emerging Applications

| Application Area | Potential Role of this compound | Key Research Directions |

| Catalysis | Precursor for metal-based catalysts and organocatalysts. | Synthesis of chiral derivatives for asymmetric catalysis. |

| Bioinorganic Modeling | Ligand for studying metal-biomolecule interactions. | Development of metalloenzyme mimics and therapeutic agents. |

| Polymer Chemistry | Monomer for functional polymers. | Synthesis of photoactive and biocompatible polymers. |

| Material Science | Component for photoactive materials and MOFs. | Exploration of photophysical properties and self-assembly. |

| Research Probes | Scaffold for designing specific biological probes. | Synthesis of fluorescent and affinity-based probes. |

Table 2: Synthetic Strategies for Analog Development

| Synthetic Approach | Description | Advantages |

| Derivative Synthesis | Modification of the phenylimino or chromone moieties. | Allows for fine-tuning of properties. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High efficiency and diversity generation. |

| Green Chemistry | Use of eco-friendly solvents, catalysts, and conditions. | Reduced environmental impact and increased safety. |

Q & A

What are the optimized synthetic routes for 3-((Phenylimino)methyl)-4H-chromen-4-one derivatives under green chemistry conditions?

Answer: A novel one-pot, three-component synthesis employs biogenic ZnO nanoparticles (NPs) as catalysts in aqueous media at room temperature. The reaction involves 4-hydroxycoumarin, aromatic aldehydes, and ethylamine, achieving yields up to 92% within 2–4 hours. Key advantages include reduced solvent toxicity (water as solvent), mild conditions, and simplified purification via ethanol recrystallization . For derivatives with electron-withdrawing substituents (e.g., 4-NO₂), reaction times decrease due to enhanced aldehyde reactivity .

How can researchers resolve discrepancies in crystallographic data during structure refinement of chromen-4-one derivatives?

Answer: Discrepancies in bond lengths or angles are addressed using SHELXL's iterative refinement with restraints on geometrically strained regions. For 3-(4-Methylphenyl)-4H-chromen-4-one, anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms (riding model) reduced the R-factor to <0.05. Twinning or disorder in crystal lattices requires additional restraints or alternative space group assignments .

What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

- ¹H/¹³C NMR: Confirm substituent integration and coupling patterns. For example, the ethylamino group in 3-[(4-Cl-phenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one shows characteristic triplets at δ 1.15–1.25 ppm (CH₃) and δ 2.65–2.75 ppm (NHCH₂) .

- HRMS: Validates molecular formulae (e.g., [M⁺] at m/z 296.11 for C₁₈H₁₇NO₃) .

- FT-IR: Identifies key functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹) .

How can computational methods elucidate structure-activity relationships (SAR) for bioactivity in chromen-4-one derivatives?

Answer: Molecular docking studies using AutoDock Vina or GOLD assess binding affinities to target proteins (e.g., bacterial DNA gyrase for antimicrobial activity). For 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one, docking revealed hydrogen bonding with Ser84 and hydrophobic interactions with Val167, correlating with experimental MIC values (≤8 µg/mL) against S. aureus .

What strategies improve low yields in multi-step syntheses of chromen-4-one derivatives?

Answer:

- Intermediate isolation: Purifying intermediates (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) before cyclization reduces side reactions .

- Catalyst optimization: Biogenic ZnO NPs enhance reaction efficiency by lowering activation energy in the Mannich reaction step .

- Solvent selection: Ethanol minimizes byproduct formation during recrystallization compared to DMF .

How are crystal structures of chromen-4-one derivatives validated against computational predictions?

Answer: Single-crystal X-ray diffraction (SCXRD) data (e.g., triclinic P1 space group, a = 6.4514 Å, b = 7.0785 Å for 3-(4-Methylphenyl)-4H-chromen-4-one) are compared with density functional theory (DFT)-optimized geometries. Discrepancies >0.05 Å in bond lengths suggest lattice packing effects or thermal motion artifacts .

What experimental protocols assess the environmental impact of chromen-4-one derivatives?

Answer: Phenotypic assays using ChEBI ontology terms (e.g., CHEBI:174665 for 3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one) evaluate toxicity in model organisms (e.g., D. magna). LC₅₀ values derived from dose-response curves guide structure modifications to reduce ecotoxicity .

How do reaction conditions influence regioselectivity in chromen-4-one functionalization?

Answer: Propargylation of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one with propargyl bromide in DMF/K₂CO₃ selectively targets the 3-OH group due to steric hindrance at the 4-position. Reaction monitoring via TLC (hexane:EtOAc, 7:3) confirms completion within 6 hours .

What are the best practices for handling air-sensitive intermediates in chromen-4-one synthesis?

Answer: Use Schlenk lines for moisture-sensitive steps (e.g., aldehyde enolate formation). For 3-((phenylimino)methyl) intermediates, storage under argon at –20°C prevents imine hydrolysis .

How can researchers validate hydrogen bonding networks in chromen-4-one crystal structures?

Answer: SHELXL's HAREA command analyzes hydrogen bond geometries (e.g., O–H···O distances of 2.65–2.75 Å in 3-(4-Methylphenyl)-4H-chromen-4-one). ORTEP-3 visualizes thermal ellipsoids to distinguish static disorder from dynamic motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.